Amcasertib is an orally available cancer cell stemness kinase inhibitor with potential antineoplastic activity. Even though the exact target has not been fully elucidated, amcasertib targets and inhibits one or more pathways involved in cancer stem cell survival. As a result, cancer stem cell (CSC) growth as well as heterogeneous cancer cell growth is inhibited. CSCs, self-replicating cells able to differentiate into heterogeneous cancer cells, appear to be responsible for both tumor relapse and metastasis.
AMCASERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Amcasertib
CAS No.: 1129403-56-0
Cat. No.: VC0518349
Molecular Formula: C31H33N5O2S
Molecular Weight: 539.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1129403-56-0 |
|---|---|
| Molecular Formula | C31H33N5O2S |
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |
| Standard InChI Key | QDWKGEFGLQMDAM-ULJHMMPZSA-N |
| Isomeric SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
| Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Chemical Structure and Properties
Amcasertib (C₃₁H₃₃N₅O₂S) is a synthetic small molecule with a molecular weight of 539.7 g/mol. Its structure includes a pyrrole-carboxamide backbone linked to a diethylaminoethyl group and a thiazolyl-indole moiety, enabling interactions with stemness kinases . The compound’s design prioritizes oral bioavailability, allowing continuous dosing in 28-day cycles .
Targeting Cancer Stemness Pathways
Amcasertib’s primary mechanism involves inhibition of serine-threonine kinases that regulate CSC survival, including those in the Nanog pathway . By disrupting these pathways, it suppresses CSC self-renewal and heterogeneous tumor growth. Preclinical studies suggest that CSCs, which constitute a small tumor subpopulation, are resistant to conventional therapies and drive recurrence . Amcasertib’s ability to target these cells positions it as a potential adjunct to chemotherapy or radiation .
Clinical Development and Trial Outcomes
Phase 1 Studies and Dose Escalation
Initial Phase 1 trials established the safety profile of amcasertib in advanced solid tumors, with doses ranging from 10 mg to 300 mg daily . The recommended Phase 2 dose (RP2D) was identified as 300 mg daily, with dose-limiting toxicities primarily involving gastrointestinal events such as diarrhea .
Phase 1b/2 Trials in Adenoid Cystic Carcinoma
A dedicated expansion cohort enrolled 14 patients with metastatic ACC, all pretreated with surgery and radiation . Key outcomes included:
Amcasertib monotherapy achieved stable disease in 86% of patients, with 57% maintaining control for over six months . Survival data were notably superior to historical benchmarks, suggesting a paradigm shift for this rare malignancy .
Phase 1b/2 Trials in Head and Neck Cancers
In a cohort of 21 patients with advanced head and neck squamous cell carcinoma (HNSCC) and salivary gland cancers, outcomes were less robust but still significant:
While survival benefits were modest compared to ACC, the 13% objective response rate in a heavily pretreated population (median 3 prior therapies) highlights amcasertib’s potential in combinatorial regimens .
Future Directions and Combination Strategies
Current research explores amcasertib’s synergy with chemotherapy, targeted therapies, and immunotherapy. Preclinical models suggest that eradicating CSCs could enhance the efficacy of traditional cytotoxic agents . Ongoing trials in pancreatic, colorectal, and non-small cell lung cancers aim to validate these combinations . Additionally, biomarker studies are needed to identify patients most likely to benefit from stemness inhibition .
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